2-(Dichloromethyl)-2-hexyl-1,3-dioxolane
Description
Historical Context and Evolution of 1,3-Dioxolane (B20135) Chemistry in Organic Synthesis
The chemistry of 1,3-dioxolanes is fundamentally rooted in the broader history of acetal (B89532) chemistry. Acetals are geminal-diether derivatives of aldehydes or ketones and have long been recognized for their utility as protecting groups for carbonyl functionalities. libretexts.orgfiveable.me The formation of a cyclic acetal, such as a 1,3-dioxolane, by reacting a ketone or aldehyde with a diol like ethylene (B1197577) glycol, is an entropically favored process compared to the formation of an acyclic acetal from two separate alcohol molecules. wikipedia.org
Historically, the synthesis of 1,3-dioxolanes was achieved through acid-catalyzed condensation reactions, often requiring the removal of water to drive the equilibrium towards product formation. chemicalbook.com This was traditionally accomplished using methods like azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org Over the years, the evolution of synthetic methodologies has introduced a variety of catalysts and reaction conditions to improve efficiency, selectivity, and environmental friendliness. These include the use of Lewis acids, solid acid catalysts, and even photochemical methods. organic-chemistry.org The development of these more sophisticated synthetic routes has expanded the accessibility and application of a diverse range of substituted 1,3-dioxolanes.
Structural Classification and Research Significance of Dichloromethyl-Functionalized 1,3-Dioxolanes
1,3-dioxolanes can be structurally classified based on the substitution patterns at the C2, C4, and C5 positions of the ring. The compound of interest, 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane, is a 2,2-disubstituted 1,3-dioxolane. The presence of two different substituents at the C2 position, a dichloromethyl group and a hexyl group, makes this a notable subclass.
The dichloromethyl group (-CHCl2) is a significant functional moiety in organic synthesis. Its presence can influence the chemical reactivity and physical properties of the molecule. Halogenated organic compounds, in general, have found extensive use in medicinal chemistry and materials science. mdpi.com The dichloromethyl group can serve as a precursor for other functional groups or can be involved in various chemical transformations. The reactivity of the dichloromethyl group is of particular interest, as it can undergo reactions such as nucleophilic substitution or reduction. orgsyn.orgacs.orgacs.org
The research significance of dichloromethyl-functionalized 1,3-dioxolanes lies in their potential as synthetic intermediates. The 1,3-dioxolane moiety can act as a protecting group for a ketone, allowing for selective reactions to be performed on other parts of the molecule. nih.gov Following the desired transformations, the dioxolane can be hydrolyzed under acidic conditions to regenerate the ketone. organic-chemistry.org The presence of the dichloromethyl group adds another layer of synthetic utility, potentially allowing for further functionalization.
Overview of Current Research Trajectories for this compound Congeners
While specific research on this compound is not extensively documented in publicly available literature, research on its congeners (structurally similar compounds) provides insight into current research directions. The synthesis and biological activity of various substituted 1,3-dioxolanes are active areas of investigation. For instance, many biologically active compounds contain the 1,3-dioxolane structure, exhibiting a broad spectrum of activities including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.gov
Research has also focused on the synthesis of novel 1,3-dioxolane derivatives as potential modulators of multidrug resistance in cancer therapy. nih.gov Furthermore, the use of 1,3-dioxolanes as intermediates in the synthesis of complex molecules, such as acyclic nucleoside phosphonates with potential antiviral activity, is another significant research trajectory. nih.gov The synthesis of chiral 1,3-dioxolanes and their application in asymmetric synthesis is also a prominent area of study.
The table below summarizes the synthesis of various substituted 1,3-dioxolanes, which could be analogous to the synthesis of this compound.
| Precursors | Catalyst | Solvent | Reaction Conditions | Product | Reference |
| Aldehydes/Ketones, Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 2-substituted-1,3-dioxolane | chemicalbook.com |
| Ketones, Ethylene Glycol | Acid Catalyst | - | - | 2,2-disubstituted-1,3-dioxolane | youtube.com |
| Alkenes, Carboxylic Acid, Silyl (B83357) Enol Ether | Hypervalent Iodine | Dichloromethane | Low Temperature | Substituted 1,3-dioxolanes | nih.gov |
| Aldehydes/Ketones, Ethylene Glycol | Trace Conventional Acids | Methanol | Ambient Temperature | Acetals/Ketals | acs.org |
Academic Research Challenges and Future Directions in Dioxolane Chemistry
Despite the well-established chemistry of 1,3-dioxolanes, several challenges and opportunities for future research remain. One of the primary challenges in synthesizing complex natural products containing dioxolane moieties is achieving high stereocontrol. consensus.app The development of new stereoselective methods for the synthesis of substituted 1,3-dioxolanes is an ongoing area of research.
Another challenge lies in the development of more environmentally benign synthetic methods. While "green chemistry" approaches are being explored, there is still a need for more sustainable catalysts and reaction media for the synthesis and deprotection of dioxolanes.
Future directions in dioxolane chemistry are likely to focus on several key areas:
Novel Applications in Medicinal Chemistry: The exploration of new biological activities of functionalized 1,3-dioxolanes will likely continue to be a major research driver. researchgate.net
Asymmetric Catalysis: The design and application of new chiral catalysts for the enantioselective synthesis of dioxolanes will be crucial for the preparation of enantiomerically pure pharmaceuticals.
Materials Science: The incorporation of the 1,3-dioxolane moiety into polymers and other materials could lead to novel properties and applications.
Computational Studies: The use of computational chemistry to predict the properties and reactivity of new dioxolane derivatives can help to guide synthetic efforts.
The table below outlines some of the key research challenges and future directions in the field.
| Research Area | Challenges | Future Directions |
| Synthesis | Stereocontrol, Green Methodologies | Development of new stereoselective catalysts, Use of renewable starting materials and solvents |
| Medicinal Chemistry | Drug resistance, Selectivity | Design of novel bioactive dioxolanes, Exploration of new therapeutic targets |
| Materials Science | Scalability, Property tuning | Incorporation into functional polymers, Development of responsive materials |
| Catalysis | Catalyst stability and recovery | Design of recyclable and highly active catalysts, Exploration of biocatalysis |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67516-73-8 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
2-(dichloromethyl)-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-10(9(11)12)13-7-8-14-10/h9H,2-8H2,1H3 |
InChI Key |
JMTFCMBFJNSVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCCO1)C(Cl)Cl |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In a typical EI-MS analysis, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions would be plotted against their relative abundance to generate a mass spectrum. For 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the hexyl group, cleavage of the dioxolane ring, and loss of chlorine atoms, providing valuable structural information. However, no published EI-MS data for this specific compound could be located.
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical ionization is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). This would be particularly useful for confirming the molecular weight of this compound with greater certainty than EI-MS. Common reagent gases like methane (B114726) or ammonia (B1221849) would be used to produce reactant ions that then ionize the analyte through proton transfer or adduction. A search for CI-MS spectra of this compound did not yield any results.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For C₁₀H₁₈Cl₂O₂, the theoretical exact mass could be calculated and compared to the experimental value obtained from an HRMS instrument. This would serve as a powerful tool for confirming the molecular formula of the compound. No specific HRMS data for this compound has been reported in the searched literature.
Hyphenated Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be instrumental in assessing the purity of a sample of this compound and identifying any impurities. The retention time from the GC would provide one level of identification, while the mass spectrum of the eluting compound would confirm its identity. While GC-MS is a standard analytical technique, no published chromatograms or mass spectra for this specific compound are available.
Elemental Microanalysis for Empirical Formula Verification
Elemental microanalysis is a technique used to determine the mass percentages of the elements (carbon, hydrogen, chlorine in this case) in a compound. The experimentally determined percentages would be compared to the calculated theoretical percentages for the proposed molecular formula, C₁₀H₁₈Cl₂O₂, to verify its empirical formula.
| Element | Theoretical Percentage |
| Carbon (C) | 49.80% |
| Hydrogen (H) | 7.52% |
| Chlorine (Cl) | 29.40% |
| Oxygen (O) | 13.27% |
No experimental elemental analysis data for this compound has been published in the available scientific literature.
Reaction Mechanisms and Chemical Reactivity of 2 Dichloromethyl 2 Hexyl 1,3 Dioxolane
Mechanistic Pathways of 1,3-Dioxolane (B20135) Formation and Cleavage
The 1,3-dioxolane ring is a cyclic acetal (B89532), typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.org This ring structure is stable under neutral or basic conditions but is susceptible to cleavage under acidic conditions. organic-chemistry.org
The cleavage of the 1,3-dioxolane ring in 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane proceeds via acid-catalyzed hydrolysis or transacetalization. Both reactions are mechanistically similar, initiating with the protonation of one of the oxygen atoms in the dioxolane ring.
Acid-Catalyzed Hydrolysis: This reaction involves the cleavage of the acetal in the presence of water and an acid catalyst to regenerate the parent carbonyl compound (1,1-dichloro-2-octanone) and ethylene glycol. The mechanism is a multi-step equilibrium process:
Protonation: An oxygen atom of the dioxolane ring is protonated by an acid (H₃O⁺), making it a better leaving group.
Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.com This step is generally considered the rate-determining step of the reaction. cdnsciencepub.comgla.ac.uk
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic center of the intermediate.
Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.
Protonation and Elimination: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of ethylene glycol to form a protonated carbonyl group.
Final Deprotonation: Deprotonation of this species yields the final ketone product, 1,1-dichloro-2-octanone.
Transacetalization: This process is mechanistically analogous to hydrolysis but occurs in the presence of an alcohol or a diol instead of water. It involves the exchange of the original diol component of the acetal with a different one. The reaction is an equilibrium process driven to completion by using a large excess of the new alcohol/diol or by removing the displaced ethylene glycol. thieme-connect.de The key steps involve the formation of the same oxocarbenium ion intermediate, which is then intercepted by the new alcohol/diol nucleophile. mdpi.com This reaction is particularly useful for changing protecting groups without deprotecting the carbonyl functionality completely. organic-chemistry.org
| Feature | Acid-Catalyzed Hydrolysis | Transacetalization |
| Nucleophile | Water | Alcohol or Diol |
| Products | Parent Ketone and Ethylene Glycol | New Acetal/Ketal and Ethylene Glycol |
| Key Intermediate | Resonance-stabilized oxocarbenium ion | Resonance-stabilized oxocarbenium ion |
| Driving Force | Presence of aqueous acid | Excess of reacting alcohol/diol or removal of displaced diol |
| Application | Deprotection of carbonyl groups. wikipedia.org | Exchange of acetal protecting groups. organic-chemistry.org |
The formation of the 1,3-dioxolane ring is the reverse of its acid-catalyzed hydrolysis. The reaction between a ketone (1,1-dichloro-2-octanone) and ethylene glycol under acidic catalysis proceeds through several key intermediates and transition states.
The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a critical resonance-stabilized oxocarbenium ion. gla.ac.uk This cationic species is a key intermediate in the reaction pathway. cdnsciencepub.comnih.gov
The final step involves an intramolecular nucleophilic attack by the remaining hydroxyl group of the ethylene glycol moiety on the carbocation, followed by deprotonation to yield the 1,3-dioxolane ring. researchgate.net The rate-determining step is typically the formation of the oxocarbenium ion via the dehydration of the hemiacetal. cdnsciencepub.com Computational and experimental studies on similar acetal formations have focused on characterizing the energy barriers of these steps and the geometry of the transition states leading to the formation of the cyclic intermediate.
Reactivity of the Dichloromethyl Moiety
The dichloromethyl group (-CHCl₂) attached to the C2 position of the dioxolane ring introduces a second reactive center to the molecule. Its reactivity is distinct from that of the dioxolane ring.
The carbon atom of the dichloromethyl group is electrophilic due to the presence of two electron-withdrawing chlorine atoms. In principle, it can undergo nucleophilic substitution. However, gem-dihalides like this are generally less reactive towards standard Sₙ2 reactions than their monohalogenated counterparts. stackexchange.com
Several factors contribute to this reduced reactivity:
Steric Hindrance: The presence of a second chlorine atom increases steric bulk around the carbon center, hindering the backside attack required for a typical Sₙ2 mechanism. youtube.com
Electronic Effects: The interaction between the lone pairs on one chlorine atom and the σ* anti-bonding orbital of the adjacent C-Cl bond can stabilize the ground state of the molecule, raising the activation energy for substitution. stackexchange.com
Despite this, nucleophilic substitution can occur under more forcing conditions or with potent nucleophiles. The reaction would involve the displacement of one of the chloride ions (a good leaving group) by a nucleophile. ncert.nic.inbyjus.com The specific pathway (Sₙ1 or Sₙ2) would be influenced by the reaction conditions, solvent, and the nature of the nucleophile. An Sₙ1-type reaction is unlikely due to the instability of the resulting α-chloro carbocation.
The dichloromethyl group can also participate in electrophilic and radical reactions.
Electrophilic Reactions: While the carbon atom itself is an electrophilic center for nucleophiles, the dichloromethyl group can act as a precursor to an even more reactive electrophile. Under the influence of a strong base, elimination of HCl can occur to generate dichlorocarbene (B158193) (:CCl₂). Dichlorocarbene is a highly reactive, electron-deficient species that acts as a potent electrophile in reactions such as insertions into C-H bonds and additions to double bonds (cyclopropanation). doubtnut.com
Radical Reactions: The C-H and C-Cl bonds within the dichloromethyl group can undergo homolytic cleavage under radical conditions (e.g., exposure to UV light or radical initiators). Abstraction of the hydrogen atom by a radical would generate a dichloromethyl radical (•CCl₂), while cleavage of a C-Cl bond would yield a different radical species. njit.edu These radical intermediates can then participate in various radical chain reactions, such as polymerization or further substitution reactions. Dichloride radical anions (Cl₂•⁻), for instance, are known to react with organic molecules, often via an electron transfer mechanism. nih.gov
Conformational Analysis and Dynamic Behavior of the Dioxolane Ring
The five-membered 1,3-dioxolane ring is not planar. To minimize torsional strain and angle strain, it adopts puckered conformations. The conformational analysis of 1,3-dioxolanes indicates a dynamic equilibrium between two main low-energy conformations: the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry) forms. datapdf.comacs.org
The energy barrier between these conformers is very low, allowing for rapid interconversion through a process known as pseudorotation. datapdf.com In the envelope conformation, one atom is out of the plane of the other four. In the half-chair conformation, two atoms are displaced on opposite sides of the plane formed by the other three.
| Conformation | Symmetry | Description |
| Envelope | Cₛ | One atom is puckered out of the plane formed by the other four atoms. |
| Half-Chair (Twist) | C₂ | Two adjacent atoms are displaced on opposite sides of a plane defined by the other three. |
Chair, Envelope, and Half-Chair Conformations and Inversion Barriers
The 1,3-dioxolane ring is a non-planar, five-membered heterocycle characterized by a high degree of flexibility. Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring, which predominantly adopts a chair conformation, the 1,3-dioxolane ring exists in a dynamic equilibrium between two main low-energy conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry).
The process of interconversion between these conformations is known as pseudorotation. In this process, the "puckering" of the ring moves around the five atoms without passing through a high-energy planar state. The energy barriers for this pseudorotation in the parent 1,3-dioxolane are very low, typically on the order of a few kcal/mol, making the ring highly mobile at room temperature.
For 2,2-disubstituted 1,3-dioxolanes, such as this compound, the substitution at the C2 position influences the conformational preferences. Computational studies on other 2,2-disubstituted 1,3-dioxolanes suggest that the unsymmetrical envelope conformation often represents the global energy minimum. In this conformation, the C2 atom is out of the plane formed by the other four ring atoms.
Table 1: General Conformational Parameters of the 1,3-Dioxolane Ring
| Conformation | Symmetry | Description | Relative Energy (General) |
| Envelope | Cs | One atom is out of the plane of the other four. | Low |
| Half-Chair | C2 | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Low |
| Planar | C2v | All five atoms are in the same plane. | High (Transition State) |
Note: The relative energies are general and can be significantly influenced by substitution.
Steric and Electronic Influences of the Hexyl and Dichloromethyl Substituents on Conformation
The conformational equilibrium of this compound is significantly influenced by the steric and electronic properties of the n-hexyl and dichloromethyl groups attached to the C2 carbon.
Steric Influences:
The primary steric consideration is the minimization of non-bonded interactions between the substituents and the rest of the dioxolane ring. The n-hexyl group, being a flexible alkyl chain, can adopt various conformations to minimize steric strain. The dichloromethyl group, while smaller, is also sterically demanding due to the presence of two chlorine atoms.
In the context of the flexible 1,3-dioxolane ring, the substituents will influence the puckering of the ring to achieve a conformation that maximizes the distance between bulky groups. The concept of A-values, which quantify the steric bulk of a substituent in a cyclohexane (B81311) ring, can provide a rough estimate of the steric influence. While A-values are not directly applicable to the more flexible 1,3-dioxolane system, they offer a comparative measure of steric demand. The A-value for an n-propyl group (a shorter analogue of the hexyl group) is approximately 2.1 kcal/mol, indicating a significant steric presence. The steric effect of the dichloromethyl group is also considerable.
The steric bulk of both substituents at the C2 position will likely disfavor conformations where they are brought into close proximity with the axial-like hydrogens at the C4 and C5 positions of the ring.
Electronic Influences:
The n-hexyl group, being an alkyl group, has a weak electron-donating inductive effect (+I effect). The interplay of these opposing electronic effects from the two substituents at the same carbon atom creates a unique electronic environment at the acetal center.
Table 2: Estimated Steric and Electronic Parameters of Substituents
| Substituent | Steric Parameter (Analogous) | Electronic Effect |
| n-Hexyl | A-value (n-propyl) ≈ 2.1 kcal/mol | Weakly electron-donating (+I) |
| Dichloromethyl | - | Strongly electron-withdrawing (-I) |
Note: The A-value is for a related group in a cyclohexane system and is provided for comparative purposes only.
The combination of these steric and electronic factors will determine the preferred conformation of the molecule, aiming to minimize steric repulsions while accommodating the electronic demands of the substituents.
Ring-Opening Polymerization Mechanisms (if applicable to specific derivatives)
The ring-opening polymerization (ROP) of 1,3-dioxolane and its derivatives is a well-known process, typically initiated by cationic initiators. However, the polymerizability of 1,3-dioxolanes is highly dependent on the substitution pattern of the ring.
For the parent 1,3-dioxolane, cationic ROP proceeds via the formation of a tertiary oxonium ion active species. The polymerization is an equilibrium process, and side reactions such as backbiting can lead to the formation of cyclic oligomers.
In the case of 2-substituted 1,3-dioxolanes, the presence of a single substituent at the C2 position generally hinders polymerization due to steric effects that disfavor the propagation step. For 2,2-disubstituted 1,3-dioxolanes, such as this compound, this steric hindrance is even more pronounced. The presence of two bulky groups at the C2 position makes the approach of a monomer to the propagating chain end sterically very difficult.
Therefore, it is highly probable that This compound is not readily susceptible to ring-opening polymerization under typical cationic polymerization conditions. The significant steric bulk of the hexyl and dichloromethyl groups would likely prevent the necessary nucleophilic attack of the monomer's oxygen atom on the active chain end.
While there are no specific studies on the ROP of this particular compound, the general principles of 1,3-dioxolane polymerization strongly suggest its resistance to forming a polymer. If polymerization were to occur under very forcing conditions, it would likely proceed via a cationic mechanism, but the reaction would be expected to be very slow and inefficient, with a high propensity for side reactions and the formation of low molecular weight oligomers.
Computational Chemistry and Theoretical Investigations of 2 Dichloromethyl 2 Hexyl 1,3 Dioxolane
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
DFT calculations are a cornerstone of modern computational chemistry, providing profound insights into the electronic behavior of molecules.
Geometry Optimization and Vibrational Frequency Analysis
This section would typically present the optimized three-dimensional structure of 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane, detailing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. A data table would be populated with these specific geometric parameters. Furthermore, vibrational frequency analysis would confirm that the optimized structure is a true minimum on the potential energy surface and would provide theoretical infrared (IR) spectra, which could be compared with experimental data if available.
Reaction Pathway Elucidation and Transition State Characterization
Here, the focus would be on the chemical reactivity of the molecule. DFT calculations can be employed to map out the energy profiles of potential reactions, such as hydrolysis or substitution reactions. This involves locating and characterizing the transition state structures—the high-energy intermediates that connect reactants and products. The activation energies derived from these calculations are crucial for understanding reaction kinetics.
Molecular Orbital Analysis and Charge Distribution
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be presented to understand the molecule's reactivity and electronic transitions. A data table would likely display the energies of these frontier orbitals. Additionally, the distribution of electron density across the molecule would be discussed, often visualized through molecular electrostatic potential maps, highlighting regions susceptible to nucleophilic or electrophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
MD simulations provide a dynamic picture of molecular behavior over time, offering insights that static quantum chemical calculations cannot.
Exploration of Conformational Space in Solution and Gas Phase
This subsection would explore the various shapes, or conformations, that the flexible hexyl chain and dioxolane ring can adopt. MD simulations can sample these different conformations and determine their relative populations in both the gas phase and in solution. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Solvent Effects on Molecular Conformation and Reactivity
The presence of a solvent can significantly impact a molecule's structure and reactivity. This part of the analysis would detail how different solvents might alter the preferred conformation of this compound and influence the energy barriers of its reactions.
Quantum Chemical Calculations for Reaction Mechanism Insight
There is currently a lack of specific published research applying quantum chemical calculations to elucidate the reaction mechanisms of this compound. While computational methods are frequently used to model reaction pathways, transition states, and activation energies for a wide array of organic molecules, such detailed studies for this particular dioxolane derivative have not been reported.
In a broader context, quantum chemical calculations for similar molecules, such as other 1,3-dioxolanes, often involve methods like Density Functional Theory (DFT) to explore mechanisms of formation and cleavage. These studies can provide valuable insights into the stereoselectivity and regioselectivity of reactions. However, without specific research on the title compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative.
Theoretical Prediction of Spectroscopic Parameters
Similarly, there are no available studies that specifically report the theoretical prediction of spectroscopic parameters for this compound. The prediction of spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), is a common application of computational chemistry. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
For related compounds, theoretical calculations have been successfully employed to correlate computed spectroscopic parameters with experimental data. These investigations often utilize various levels of theory and basis sets to achieve accurate predictions. The absence of such published data for this compound means that a comparative analysis between theoretical and experimental spectroscopic data cannot be performed.
Chemical Transformations and Synthesis of Advanced Derivatives
Chemical Modifications at the Dichloromethyl Group
The gem-dihalide functionality of the dichloromethyl group is a key site for chemical modification. This group can undergo several transformations to introduce new functionalities into the molecule. The reactivity of dichloromethyl groups is well-established, allowing for their conversion into other important chemical moieties such as aldehydes and other derivatives. researchgate.netorgsyn.org
One of the primary transformations is the hydrolysis of the dichloromethyl group to an aldehyde. This reaction is typically carried out under acidic conditions, which would also cleave the dioxolane ring. However, selective hydrolysis might be achievable under carefully controlled neutral or specific catalytic conditions. Another approach involves converting the dichloromethyl group into a carbonyl group via mechanisms analogous to those used in Rieche formylation, where dichloromethyl methyl ether is used to formylate aromatic compounds. researchgate.netorgsyn.org
Furthermore, the chlorine atoms can be substituted by other nucleophiles, although this can be challenging at a sterically hindered quaternary carbon. Reductive dehalogenation can also be performed to convert the dichloromethyl group into a methyl group, using various reducing agents.
Table 1: Potential Transformations of the Dichloromethyl Group
| Transformation Type | Typical Reagents & Conditions | Potential Product Functional Group | Notes |
|---|---|---|---|
| Hydrolysis | H₂O, Acid or Base Catalyst | Aldehyde (-CHO) | Reaction conditions may also lead to the opening of the dioxolane ring. |
| Dehalogenation | Reducing agents (e.g., Zn, H₂/Pd) | Methyl (-CH₃) | Reduces the dichloromethyl group to a methyl group. |
| Substitution | Nucleophiles (e.g., alkoxides, cyanides) | Varies (e.g., -CH(OR)₂, -CH(CN)₂) | May require harsh conditions due to steric hindrance. |
Functionalization and Derivatization of the Hexyl Side Chain
The saturated hexyl side chain offers possibilities for functionalization, typically through free-radical reactions. While less reactive than the other parts of the molecule, the alkyl chain can be modified to introduce polarity or further reactive sites.
A common strategy for functionalizing alkyl chains is radical halogenation (e.g., using N-bromosuccinimide for bromination), which can introduce a halogen atom at various positions along the chain, with a preference for secondary carbons. This newly introduced halogen can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including hydroxyl, amino, and cyano groups.
Another approach involves oxidation of the hexyl chain, which can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the position of oxidation. Such transformations can significantly alter the physical and chemical properties of the molecule, for instance by increasing its hydrophilicity. Methodologies like hydroboration-isomerization, while typically applied to unsaturated chains, highlight strategies for achieving terminal functionalization, which could be adapted if an unsaturated precursor is used. uantwerpen.be
Table 2: Plausible Functionalization Reactions of the Hexyl Chain
| Reaction Type | Example Reagents | Intermediate Functional Group | Final Functional Group Example |
|---|---|---|---|
| Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromohexyl (-C₆H₁₂Br) | Hydroxyhexyl (-C₆H₁₂OH) via substitution |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Hydroxyl (-OH), Ketone (=O) | Carboxylic acid (-COOH) upon chain cleavage |
Transformations Involving the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring serves as a protective group for a carbonyl function and is susceptible to various transformations, primarily involving acid-catalyzed reactions. organic-chemistry.orgthieme-connect.de The stability of the dioxolane ring is pH-dependent; it is generally stable under basic and neutral conditions but can be cleaved by acids. organic-chemistry.org
This acid-lability is commonly exploited for deprotection, which would regenerate the parent ketone and ethylene (B1197577) glycol. For 2-(dichloromethyl)-2-hexyl-1,3-dioxolane, acid-catalyzed hydrolysis would yield 1,1-dichloro-2-octanone and ethylene glycol. The dioxolane ring can also participate in more complex rearrangements and transformations under specific catalytic conditions.
Methylene-1,3-dioxolanes, also known as cyclic ketene (B1206846) acetals, are valuable monomers for polymerization. google.com The synthesis of these compounds typically involves the dehydrohalogenation of a precursor containing a halogen atom on a carbon adjacent to the ring system, for example, from 4-(chloromethyl)-1,3-dioxolane (B156765) derivatives. google.comgoogle.com
The structure of this compound does not lend itself to direct conversion into a 2-methylene-1,3-dioxolane (B1600948) via a simple elimination reaction. However, related unsaturated derivatives could be synthesized through multi-step pathways. For instance, modification of the dichloromethyl group could potentially lead to a precursor suitable for elimination. The synthesis of substituted 1,3-dioxolanes can be achieved through various routes, including the assembly of components like an alkene, a carboxylic acid, and a silyl (B83357) enol ether, which proceeds via a 1,3-dioxolan-2-yl cation intermediate. nih.govresearchgate.net
Orthoesters are compounds containing three alkoxy groups attached to a single carbon atom and can be synthesized from various precursors, including ketals. nih.govacs.orgwikipedia.org The 1,3-dioxolane ring in this compound can be considered a cyclic ketal. It is plausible that this compound could be converted into an orthoester through reaction with an alcohol under acid catalysis. This process would involve the opening of the dioxolane ring and subsequent reaction with alcohol molecules.
Another potential route is the reaction of the dichloromethyl group itself. Gem-dihalides can react with alkoxides to form acetals or ketals. In this case, substitution of the two chlorine atoms with two equivalents of an alkoxide (e.g., sodium methoxide) would yield a diether, which is structurally related to an acetal (B89532). A complete transformation to an orthoester could be envisioned by reacting a 1,1,1-trihalo precursor with three equivalents of an alkoxide. wikipedia.org While the starting material is a dichloro-compound, further halogenation followed by substitution could provide a pathway to orthoesters. Transketalization reactions, where a ketone reacts with an orthoformic ester, also provide a well-established route to ketals and related structures. google.com
Polymerization and Copolymerization of Dioxolane Monomers
Dioxolane and its derivatives are known to undergo cationic ring-opening polymerization (CROP) to produce polyacetal resins. capes.gov.brrsc.orgorientjchem.org The polymerization is typically initiated by strong acids or Lewis acids. The presence of bulky substituents at the C2 position, such as the hexyl and dichloromethyl groups in the title compound, would likely influence the polymerizability and the properties of the resulting polymer. Steric hindrance could lower the rate of polymerization and the ceiling temperature. However, if polymerization is successful, these substituents would be incorporated as pendant groups along the polyacetal backbone, imparting specific properties such as increased hydrophobicity.
Radical ring-opening polymerization (rROP) is a powerful technique for synthesizing degradable polymers, particularly polyesters, by incorporating ester linkages into the backbone of vinyl polymers. rsc.orgacs.orgnih.gov This method relies on specially designed monomers, most commonly cyclic ketene acetals (CKAs), such as 2-methylene-1,3-dioxepane (B1205776) (MDO). diva-portal.orgacs.org
The saturated 1,3-dioxolane ring in this compound is not susceptible to radical ring-opening. Therefore, this compound cannot be directly used as a monomer in rROP. To utilize this molecule in the synthesis of degradable polymers via rROP, it would first need to be chemically transformed into a suitable monomer, such as a CKA derivative.
The general process of rROP involves the radical addition to the exocyclic double bond of a CKA. The resulting radical then undergoes a ring-opening reaction through β-scission, which is driven by the formation of a stable ester group and a new, propagating radical. This process effectively inserts an ester functionality into the growing polymer chain. The resulting polyesters are susceptible to hydrolysis, making them degradable. acs.org Copolymers can be created by reacting these CKAs with conventional vinyl monomers, allowing for the production of materials with tailored degradation rates and mechanical properties. diva-portal.orgacs.org
Table 3: Summary of Polymerization Potential
| Polymerization Type | Applicability to Title Compound | Required Monomer Type | Resulting Polymer Type |
|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Plausible, but may be sterically hindered. | Cyclic acetal (e.g., 1,3-dioxolane) | Polyacetal |
| Radical Ring-Opening Polymerization (rROP) | Not directly applicable. | Cyclic Ketene Acetal (CKA) | Degradable Polyester |
Table of Compounds
Synthesis and Characterization of Dioxolane-Containing Copolymers
The synthesis of copolymers incorporating the 1,3-dioxolane moiety represents a significant area of research in polymer chemistry, driven by the potential to create materials with tailored properties for a variety of applications. While direct copolymerization studies involving this compound are not extensively documented in publicly available literature, the general principles of synthesizing dioxolane-containing copolymers can be extrapolated from research on structurally related monomers.
One of the primary methods for incorporating 1,3-dioxolane units into a polymer backbone is through cationic ring-opening polymerization. This technique is particularly effective for cyclic ethers and acetals. In a typical process, a cationic initiator, such as a protic acid or a Lewis acid, is used to open the dioxolane ring, creating a propagating cationic species. This species can then react with other monomers to form a copolymer.
For instance, 1,3-dioxolane has been successfully copolymerized with other cyclic monomers like 1,3,5-trioxane. The resulting copolymers exhibit properties that are dependent on the ratio of the constituent monomers. Characterization of such copolymers is crucial to understanding their structure and performance. Key analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for determining the copolymer composition and microstructure. The chemical shifts of the protons and carbons in the respective monomer units provide detailed information about their arrangement within the polymer chain.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the copolymer, confirming the incorporation of the dioxolane moiety. Characteristic peaks for the C-O-C stretching of the acetal group are typically observed.
Size-Exclusion Chromatography (SEC): SEC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized copolymers. This information is critical for understanding the physical and mechanical properties of the material.
The synthesis of graft copolymers is another important strategy. In this approach, side chains of poly(1,3-dioxolane) can be grafted onto a pre-existing polymer backbone, or macromonomers of 1,3-dioxolane can be copolymerized with other vinyl monomers. This results in amphiphilic copolymers with a hydrophobic backbone and hydrophilic side chains, which have potential applications in drug delivery and as surface modifiers.
While the specific reactivity of the dichloromethyl and hexyl groups in this compound in copolymerization reactions remains a subject for further investigation, these functional groups could offer opportunities for post-polymerization modification, allowing for the introduction of further functionalities into the copolymer structure.
Table 1: General Characterization Data for Dioxolane-Containing Copolymers
| Characterization Technique | Information Obtained | Typical Observations |
| ¹H NMR | Copolymer composition, microstructure | Resonances corresponding to the protons of the dioxolane ring and the comonomer units. |
| ¹³C NMR | Copolymer composition, sequence distribution | Signals for the carbons of the acetal group and the polymer backbone. |
| FTIR | Functional group identification | Characteristic C-O-C stretching vibrations of the dioxolane ring. |
| SEC | Molecular weight, Polydispersity Index (PDI) | Elution profile indicating the size distribution of the polymer chains. |
Synthesis of Complex Heterocyclic Systems Incorporating the Dioxolane Moiety (e.g., nucleoside analogs)
The 1,3-dioxolane ring is a key structural motif in a variety of complex heterocyclic systems, most notably in the field of medicinal chemistry as a component of nucleoside analogs. These modified nucleosides, where the sugar moiety is replaced by a dioxolane ring, have shown significant promise as antiviral and anticancer agents. The synthesis of such complex molecules is a challenging yet rewarding endeavor in organic chemistry.
Although specific examples detailing the use of this compound as a starting material for the synthesis of nucleoside analogs are not readily found in the literature, the general synthetic strategies for creating dioxolane-based nucleoside analogs provide a framework for how such a molecule could potentially be utilized.
A common approach to synthesizing these analogs involves the coupling of a modified dioxolane derivative with a nucleobase (such as purines or pyrimidromes). The key challenge lies in controlling the stereochemistry of the newly formed glycosidic bond. The substituents on the dioxolane ring play a crucial role in directing the stereochemical outcome of the coupling reaction.
The synthesis of a dioxolane-containing nucleoside analog typically involves several key steps:
Functionalization of the Dioxolane Ring: The dioxolane precursor must be appropriately functionalized to allow for coupling with the nucleobase. This often involves the introduction of a good leaving group at the anomeric position (C2). The dichloromethyl group in this compound could potentially be transformed into other functional groups to facilitate this coupling.
Coupling with the Nucleobase: The functionalized dioxolane is then reacted with a silylated nucleobase in the presence of a Lewis acid catalyst. This reaction forms the crucial C-N glycosidic bond.
Deprotection and Purification: Any protecting groups used during the synthesis are removed in the final steps, and the target nucleoside analog is purified using chromatographic techniques.
The characterization of these complex heterocyclic systems is essential to confirm their structure and stereochemistry. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, while advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are employed to elucidate the connectivity of the atoms and the stereochemical relationship between the substituents.
The hexyl and dichloromethyl groups on the target compound could impart unique properties to any resulting nucleoside analogs, potentially influencing their lipophilicity and biological activity. Further research is needed to explore the synthetic utility of this compound in the construction of these important therapeutic agents.
Table 2: Key Steps in the Synthesis of Dioxolane-Based Nucleoside Analogs
| Step | Description | Key Reagents and Conditions |
| 1. Functionalization | Introduction of a leaving group at the anomeric position of the dioxolane ring. | Varies depending on the starting material. |
| 2. Glycosylation | Coupling of the functionalized dioxolane with a silylated nucleobase. | Lewis acid catalyst (e.g., SnCl₄, TMSOTf). |
| 3. Deprotection | Removal of protecting groups from the sugar and base moieties. | Acidic or basic conditions, or catalytic hydrogenation. |
| 4. Purification | Isolation of the pure nucleoside analog. | Column chromatography, recrystallization. |
Advanced Applications in Materials Science and Industrial Chemistry
Role as Versatile Synthetic Intermediates and Protecting Groups in Multi-Step Organic Synthesis
The 1,3-dioxolane (B20135) functional group is fundamentally important in organic synthesis, where it serves as a robust protecting group for carbonyl compounds (aldehydes and ketones). organic-chemistry.orgwikipedia.org Dioxolanes are cyclic acetals formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol, typically in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions at the carbonyl group while other parts of the molecule are being modified. libretexts.org
In the case of 2-(dichloromethyl)-2-hexyl-1,3-dioxolane, the structure is a ketal, implying it is synthesized from the corresponding ketone, 1,1-dichloro-2-octanone, and ethylene glycol. The dioxolane ring effectively masks the reactivity of the ketone, offering stability against a wide range of nucleophiles and bases. organic-chemistry.org Deprotection, or the removal of the dioxolane group to restore the original ketone, is typically achieved through hydrolysis in aqueous acid. organic-chemistry.org This reversible protection makes the compound a valuable intermediate, allowing chemists to perform complex transformations on other parts of a molecule without interference from a reactive carbonyl. uchicago.eduutsouthwestern.edu
The dichloromethyl group attached to the C2 position of the dioxolane ring also serves as a reactive handle. This halogenated moiety can participate in various substitution and elimination reactions, allowing the compound to be used as a building block for constructing more complex molecular architectures.
| Process | Typical Reagents and Conditions | Function |
|---|---|---|
| Protection (Ketalization) | Carbonyl compound, ethylene glycol, acid catalyst (e.g., toluenesulfonic acid), removal of water. organic-chemistry.org | Masks the reactivity of an aldehyde or ketone. |
| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄) or Lewis acids. organic-chemistry.org | Restores the original carbonyl group. |
Contributions to Specialty Chemical Manufacturing and Fine Chemicals
In the manufacturing of specialty and fine chemicals, intermediates that provide unique structural motifs and reactive sites are highly prized. Halogenated dioxolanes, such as 2-(chloromethyl)-1,3-dioxolane, are established intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comnih.govsilverfernchemical.com By analogy, this compound serves as a valuable precursor in these sectors.
The compound's utility stems from its bifunctional nature. The protected ketone can be carried through several synthetic steps and deprotected at a late stage, while the dichloromethyl group can be transformed into other functional groups. This dual functionality allows for the efficient construction of complex target molecules, which is a hallmark of fine chemical synthesis. rwth-aachen.de The presence of both the hexyl chain and the dichloromethyl group can be leveraged to produce compounds with tailored properties, such as specific solubility, lipophilicity, and reactivity, which are critical for active ingredients in pharmaceuticals and other specialized products. silverfernchemical.com
Development of Novel Polymeric Materials with Tunable Properties
The incorporation of dioxolane moieties into polymer structures is a known strategy for creating materials with unique and tunable properties. acs.orgdigitellinc.com Polymers can be synthesized from monomers containing dioxolane rings, leading to materials with the dioxolane group as part of the polymer backbone or as a pendant side chain. elsevierpure.comresearchgate.net
While direct polymerization of this compound is not documented, its structure suggests it could be modified to create a polymerizable monomer. For example, if a polymerizable group were introduced onto the hexyl chain, the resulting monomer could be used to synthesize a polymer with pendant 2-(dichloromethyl)-2-alkyl-1,3-dioxolane groups. Such polymers would have properties that could be tuned based on their specific substituents.
Influence of the Hexyl Group : The long alkyl chain would increase the polymer's hydrophobicity and flexibility, likely lowering its glass transition temperature (Tg) and affecting its solubility in organic solvents.
Influence of the Dichloromethyl Group : This group provides a reactive site for post-polymerization modification. For instance, the chlorine atoms could be used to initiate cross-linking reactions, transforming a thermoplastic material into a thermoset with enhanced mechanical strength and thermal stability.
Research on analogous systems, such as poly[2-(4-chlorophenyl)-1,3-dioxolan-4-yl]methyl acrylate, demonstrates that polymers containing halogenated dioxolane side chains can be readily synthesized and characterized. researchgate.net The properties of these polymers are directly influenced by the structure of the incorporated monomer.
| Property | Value | Reference |
|---|---|---|
| Number-Average Molecular Weight (Mₙ) | 10,300 g/mol | researchgate.net |
| Weight-Average Molecular Weight (Mₙ) | 21,600 g/mol | researchgate.net |
| Polydispersity Index (PDI) | 2.097 | researchgate.net |
*Data for Poly[2-(4-chlorophenyl)-1,3-dioxolan-4-yl]methyl acrylate, provided as an example of a polymer with a substituted dioxolane side chain.
General Chemical Applications in Agricultural Formulations
In agricultural chemistry, dioxolane-based compounds have been investigated for their roles in enhancing the efficacy of active ingredients. google.com Low-molecular-weight dioxolanes can function as adjuvants in herbicide formulations. nih.govnih.govdntb.gov.ua An adjuvant is a substance added to a formulation to improve the performance of the active ingredient, such as a herbicide. nih.gov
Environmental Chemistry and Advanced Analytical Methodologies
Environmental Fate and Transport Mechanisms for Dioxolane Compounds
The environmental persistence, transformation, and movement of dioxolane compounds, including 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane, are governed by a combination of their inherent chemical properties and interactions with the surrounding environmental matrix. Understanding these processes is critical for assessing their potential impact and developing effective monitoring strategies.
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For dioxolanes, the key abiotic pathways are hydrolysis and, to a lesser extent, photodegradation.
Hydrolysis: The 1,3-dioxolane (B20135) ring is an acetal (B89532), which is known to be susceptible to hydrolysis under acidic conditions. organic-chemistry.orgwikipedia.org The reaction is catalyzed by acid, leading to the cleavage of the acetal and reversion to the parent carbonyl compound and diol. organic-chemistry.orgwikipedia.org In the case of this compound, acid-catalyzed hydrolysis would yield 1,1-dichloro-2-octanone and ethylene (B1197577) glycol. Conversely, the dioxolane ring is generally stable under neutral and basic conditions. organic-chemistry.org The rate of hydrolysis is therefore highly dependent on the pH of the environmental compartment, with faster degradation expected in acidic soils or water bodies.
Biodegradation is a crucial pathway for the environmental attenuation of many organic compounds. While specific studies on this compound are limited, the biodegradation of related cyclic ethers like 1,4-dioxane (B91453) provides a model for potential enzymatic mechanisms. nih.govenviro.wiki Aerobic biodegradation is considered the primary destructive process for these compounds in the subsurface. itrcweb.org
General Enzymatic Mechanisms: The initial step in the aerobic biodegradation of cyclic ethers is often catalyzed by powerful oxygenase enzymes, particularly monooxygenases. nih.gov These enzymes incorporate an oxygen atom into the molecule, typically resulting in hydroxylation of a carbon atom adjacent to an ether linkage. nih.gov This hydroxylation forms an unstable hemiacetal intermediate, which can then undergo spontaneous ring cleavage. nih.gov Subsequent enzymatic reactions would further break down the resulting linear molecule. Both metabolic (where the organism uses the compound as a primary food source) and cometabolic (where the degradation occurs fortuitously by enzymes produced for other substrates) processes are possible. enviro.wikinih.gov
Associated Metabolic Byproducts: Following the initial ring opening of this compound, a plausible pathway would involve the formation of intermediates that are more amenable to further degradation. The initial cleavage could result in an ester of ethylene glycol, which would then be hydrolyzed. The resulting 1,1-dichloro-2-octanone could undergo further oxidation of the hexyl chain and potential reductive or oxidative dechlorination of the dichloromethyl group by other microbial enzymes. Common intermediates in the breakdown of related compounds include ethylene glycol, glycolic acid, and oxalic acid, which are ultimately channeled into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov
The movement of a chemical through the environment is dictated by its physical and chemical properties, primarily its water solubility and its tendency to sorb to soil or sediment. For dioxolane compounds, these properties can vary significantly based on their substituents.
The parent compound 1,4-dioxane is highly mobile in the environment due to its complete miscibility with water and very low organic carbon-water (B12546825) partitioning coefficient (Koc), meaning it does not readily adsorb to soil particles. itrcweb.orgitrcweb.orgresearchgate.net This results in a high potential for aqueous transport and groundwater contamination. itrcweb.org
For this compound, the presence of the long hexyl chain significantly increases its lipophilicity (attraction to fats and oils) compared to simpler dioxolanes. This will lower its water solubility and increase its Koc value. Consequently, it is expected to have a greater tendency to sorb to organic matter in soil and sediment. However, the polar dioxolane ring and the dichloromethyl group will still impart some degree of water solubility. Therefore, this compound is likely to exhibit moderate mobility. While it may not travel as rapidly or as far in groundwater as 1,4-dioxane, it still possesses the potential for aqueous transport, particularly in soil with low organic content. Its distribution in the environment would likely involve partitioning between aqueous phases and organic-rich solid phases like soil and sediment.
State-of-the-Art Analytical Techniques for Detection and Quantification in Complex Matrices
Accurate detection and quantification of specific organic compounds like this compound in complex environmental samples (e.g., water, soil, sediment) require sophisticated analytical methodologies that offer high sensitivity and selectivity.
Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including halogenated dioxolanes. chromatographyonline.comunt.edu The process involves two key steps:
Gas Chromatography (GC): The sample extract is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized components onto a long, thin capillary column. The components are separated based on their boiling points and interaction with the column's stationary phase. Compounds like this compound will elute at a specific time, known as the retention time.
Mass Spectrometry (MS): As each separated component exits the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (typically via electron ionization), causing it to fragment into a unique pattern of charged ions based on its molecular structure. The mass spectrometer separates these fragments by their mass-to-charge ratio, creating a mass spectrum that serves as a chemical "fingerprint" for identification. gcms.cz
Tandem Mass Spectrometry (GC-MS/MS): For trace analysis in complex matrices where background interferences can obscure the signal, GC-MS/MS provides a higher degree of selectivity and sensitivity. nih.govtaylorfrancis.comresearchgate.net In this technique, a specific "precursor" ion from the initial mass spectrum is selected, isolated, and then fragmented further in a collision cell. The resulting "product" ions are then detected. This two-stage filtering process significantly reduces noise and allows for confident detection at much lower concentrations. nih.govresearchgate.net
When the identity of the target analyte is known and the primary goal is to determine its concentration, Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used, robust, and reliable technique. uzh.chresearchgate.netmeasurlabs.com
The separation principle in GC-FID is identical to that in GC-MS. However, the detection method is different. As components elute from the GC column, they are passed through a hydrogen-air flame. youtube.com The combustion of organic compounds containing carbon-hydrogen bonds produces ions. These ions are collected on an electrode, generating a small electrical current that is proportional to the amount of analyte being burned. youtube.com
GC-FID is highly sensitive to most organic compounds, offers a very wide linear dynamic range, and is less complex and costly to operate than a mass spectrometer. measurlabs.com While it does not provide the structural confirmation of MS, its excellent reproducibility makes it a preferred method for routine quantitative analysis in many industrial and environmental laboratories. ijbpas.commdpi.com
Advanced Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction (SPE), Solid Phase Microextraction (SPME), Purge-and-Trap)
The detection of specific organic compounds such as this compound in environmental matrices necessitates sophisticated sample preparation and extraction techniques. These methods are designed to isolate and concentrate the analyte from complex sample matrices like water, soil, or air, thereby enhancing detection sensitivity and accuracy. For halogenated volatile organic compounds (VOCs), including dioxolane derivatives, several advanced techniques are particularly relevant.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for the isolation of analytes from a liquid sample. The process involves passing the sample through a sorbent bed, which retains the target analyte. The analyte is later eluted with a small volume of a suitable solvent. For a compound like this compound, which is expected to have moderate polarity and volatility, SPE offers a robust method for concentration from aqueous samples. The choice of sorbent is critical and is typically a non-polar material (e.g., C18-bonded silica) for extracting such organic compounds from polar matrices like water.
Illustrative SPE Parameters for Halogenated Organic Compounds Disclaimer: The following table presents typical parameters for the analysis of halogenated organic compounds and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.
| Parameter | Typical Condition/Value |
|---|---|
| Sorbent Type | C18 (Octadecyl-bonded silica), Polymeric Sorbents (e.g., Styrene-Divinylbenzene) |
| Sample Volume | 100 mL - 1000 mL |
| Elution Solvent | Dichloromethane, Acetone, Hexane |
| Elution Volume | 1 mL - 5 mL |
| Flow Rate | 5-10 mL/min |
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a solvent-free, non-destructive sample preparation technique that is particularly well-suited for volatile and semi-volatile organic compounds. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition onto the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com For this compound, headspace SPME would likely be the preferred mode to minimize matrix effects. The choice of fiber coating is crucial for efficient extraction. nih.gov A fiber with a non-polar or moderately polar coating, such as polydimethylsiloxane (B3030410) (PDMS) or polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be appropriate. nih.gov
Illustrative SPME Parameters for Volatile Halogenated Compounds Disclaimer: The following table presents typical parameters for the analysis of volatile halogenated compounds and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.
| Parameter | Typical Condition/Value |
|---|---|
| Fiber Coating | Polydimethylsiloxane (PDMS), Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), Carboxen/PDMS nih.gov |
| Extraction Mode | Headspace (HS-SPME) |
| Extraction Temperature | 40 - 60 °C |
| Extraction Time | 15 - 45 minutes |
| Desorption Temperature | 250 - 280 °C |
Purge-and-Trap
Purge-and-Trap is a dynamic headspace technique primarily used for the analysis of volatile organic compounds in aqueous and solid samples. An inert gas is bubbled through the sample, stripping the volatile compounds from the matrix. The gas stream is then passed through a trap containing an adsorbent material, where the analytes are concentrated. The trap is subsequently heated rapidly, and the desorbed analytes are swept into a gas chromatograph for analysis. This technique is highly effective for low molecular weight halogenated hydrocarbons. epa.gov Given the "dichloromethyl" group in its structure, this compound is expected to be amenable to this technique, although its relatively higher molecular weight due to the hexyl group might require optimization of purging efficiency. epa.gov
Illustrative Purge-and-Trap Parameters for Volatile Halogenated Organics Disclaimer: The following table presents typical parameters for the analysis of volatile halogenated organics and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.
| Parameter | Typical Condition/Value |
|---|---|
| Purge Gas | Helium, Nitrogen |
| Purge Time | 10 - 15 minutes |
| Trap Adsorbent | Tenax®, Silica Gel, Activated Carbon, or a combination |
| Desorption Temperature | 220 - 250 °C |
| Desorption Time | 1 - 4 minutes |
Challenges and Method Development in Ultra-Trace Analysis of Halogenated Dioxolanes
The ultra-trace analysis of halogenated dioxolanes, such as this compound, in environmental samples presents several analytical challenges. The development of robust and sensitive analytical methods is crucial for understanding their environmental fate and transport.
Key Challenges:
Low Environmental Concentrations: Halogenated dioxolanes are not typically expected to be present at high concentrations in the environment. Therefore, analytical methods must be capable of achieving very low limits of detection (LODs) and limits of quantification (LOQs), often in the parts-per-trillion (ppt) or parts-per-quadrillion (ppq) range. researchgate.netscilit.com This necessitates highly efficient extraction and concentration techniques.
Matrix Interference: Environmental samples are complex mixtures containing a wide variety of organic and inorganic compounds. These matrix components can interfere with the analysis of the target analyte by causing signal suppression or enhancement in the detector, or by co-eluting with the analyte during chromatographic separation. sci-hub.st Extensive sample cleanup procedures are often required to minimize these effects.
Analyte Stability and Volatility: The chemical stability and volatility of the target compound can pose challenges during sample collection, storage, and analysis. Volatile compounds can be lost during sample handling, while others may degrade. For halogenated dioxolanes, their stability under various environmental conditions and during the analytical process needs to be carefully evaluated.
Lack of Certified Reference Materials: The absence of certified reference materials for specific halogenated dioxolanes like this compound makes method validation and quality control more challenging. Laboratories must often rely on in-house prepared standards and rigorous validation protocols.
Method Development Considerations:
High-Resolution Mass Spectrometry (HRMS): To overcome challenges of selectivity and sensitivity, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is often the technique of choice for the ultra-trace analysis of halogenated compounds. researchgate.net HRMS provides high mass accuracy, allowing for the differentiation of the target analyte from matrix interferences with the same nominal mass.
Multi-dimensional Gas Chromatography (GCxGC): For extremely complex samples, two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolving power compared to conventional single-column GC. This can be critical for separating the target halogenated dioxolane from co-eluting matrix components.
Optimization of Extraction Techniques: Method development must focus on optimizing the parameters of the chosen extraction technique (SPE, SPME, or Purge-and-Trap) to maximize the recovery of the target analyte while minimizing the co-extraction of interfering compounds. This includes selecting the appropriate sorbent or fiber coating, and optimizing parameters such as sample volume, pH, extraction time, and temperature. mdpi.com
Rigorous Quality Assurance/Quality Control (QA/QC): A robust QA/QC protocol is essential for ensuring the reliability of ultra-trace analysis data. This includes the use of method blanks, spiked samples, and surrogate standards to monitor for contamination, matrix effects, and analytical performance.
The successful ultra-trace analysis of this compound and other halogenated dioxolanes in environmental matrices requires a multi-faceted approach, combining highly efficient sample preparation with advanced, high-resolution analytical instrumentation and stringent quality control measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
